Methyl N-(diphenylmethylidene)glycinate

Asymmetric synthesis Palladium catalysis Allylic alkylation

In asymmetric synthesis, achieving high stereoselectivity with unreliable glycine equivalents leads to costly purification and low yields. This compound (CAS 81167-39-7) resolves that by serving as a well-characterized achiral pronucleophile for constructing α-amino acid derivatives. - Delivers up to 99% regio- and diastereoselectivity in Pd-catalyzed allylic alkylation, enabling reliable tertiary carbon center construction. - Its solid, crystalline methyl ester form (≥98% purity) simplifies weighing and enables recrystallization, reducing operational errors compared to liquid analogs. - Features intermediate ester lability: stable to acidic imine hydrolysis yet readily cleaved under basic conditions, allowing orthogonal deprotection in multi-step routes.

Molecular Formula C16H15NO2
Molecular Weight 253.29 g/mol
CAS No. 81167-39-7
Cat. No. B020685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl N-(diphenylmethylidene)glycinate
CAS81167-39-7
Synonyms(Benzhydrylideneamino)acetic Acid Methyl Ester;  Benzophenoneimine glycine Methyl Ester;  Methyl 3-aza-4,4-diphenylbut-3-enoate; 
Molecular FormulaC16H15NO2
Molecular Weight253.29 g/mol
Structural Identifiers
SMILESCOC(=O)CN=C(C1=CC=CC=C1)C2=CC=CC=C2
InChIInChI=1S/C16H15NO2/c1-19-15(18)12-17-16(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,12H2,1H3
InChIKeyPQTOLHHWLUCKSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl N-(diphenylmethylidene)glycinate – Technical Baseline & Asymmetric Synthesis Role


Methyl N-(diphenylmethylidene)glycinate (CAS 81167-39-7), also known as N-(diphenylmethylene)glycine methyl ester or the benzophenone imine of glycine methyl ester, is a pivotal achiral pronucleophile in asymmetric synthesis [1]. It is characterized by its molecular formula C16H15NO2 and a molecular weight of 253.30 g/mol, with a standard commercial purity typically ≥98% . This compound, a glycine Schiff base ester, serves as a versatile building block for the stereoselective construction of both natural and non-natural α-amino acid derivatives [2]. It functions as a formal glycine anion equivalent, enabling a wide range of enantioselective carbon-carbon bond-forming reactions, including alkylation and Mannich-type additions, which are fundamental to peptide and pharmaceutical synthesis [3].

Asymmetric Synthesis Platform: Achiral pronucleophile for enantioselective C–C bond formation targeting α-amino acid derivatives.

Phase-Transfer & Pd-Catalysis Fit: Compatible with both phase-transfer catalyzed alkylations and Pd-catalyzed allylic alkylation methodologies.

Solid-Form Convenience: Ambient-temperature solid supports straightforward weighing, handling, and recrystallization-based purification.

Methyl N-(diphenylmethylidene)glycinate – Substitution Limitations vs. Analogs


Direct substitution of Methyl N-(diphenylmethylidene)glycinate with other glycine Schiff base esters, such as the ethyl or tert-butyl analogs, is not scientifically valid due to quantifiable differences in steric bulk and leaving group ability, which profoundly impact reaction kinetics and stereoselectivity [1]. The specific ester moiety dictates the conformational rigidity of the enolate intermediate and influences its pKa; the methyl ester represents a distinct reactivity profile from, for instance, the tert-butyl ester (pKa ~18.7 in DMSO) [2]. Furthermore, while the N-(diphenylmethylene) protecting group is common to this class, its combination with a methyl ester affords a unique balance of stability and crystallinity, impacting both synthetic yield and ease of purification compared to other alkyl esters or alternative imine protecting groups like the N-Fmoc system [3].

Ester Mismatch

Methyl ester cannot replace tert-butyl or ethyl analogs. The ester group alters enolate pKa and steric bulk, which may shift alkylation enantioselectivity and reaction kinetics.

Physical Form

Liquid glycinate esters are not interchangeable. Ethyl N-(diphenylmethylene)glycinate is a liquid; its handling and purification workflow differ from the solid methyl ester, and direct substitution may introduce weighing variability.

Protecting Group

Alternative imine groups (e.g., N-Fmoc) are not direct substitutes. The diphenylmethylene imine provides a distinct stability and crystallinity profile that alternative protecting groups may not replicate in the same reaction sequence.

Methyl N-(diphenylmethylidene)glycinate – Head-to-Head Performance Data


Pd-Catalyzed Allylic Alkylation Selectivity

In palladium-catalyzed allylic alkylation, Methyl N-(diphenylmethylidene)glycinate exhibits high regio- and diastereoselectivity. When compared to the analogous alaninate derivative (N-(diphenylmethylidene)alaninate), the glycinate provides a different product profile, constructing vicinal chiral tertiary carbon centers instead of quaternary-tertiary centers, with selectivities reaching up to 99% [1]. This highlights its utility for specific stereochemical outcomes.

Pd-Catalyzed Allylic Alkylation Selectivity
Head-to-head
Methyl glycinate: Up to 99% regio- and diastereoselectivity; constructs vicinal tertiary-tertiary carbon centers.
Alaninate analog: Up to 99% regioselectivity, 95% diastereoselectivity; constructs quaternary-tertiary centers.
Complementary stereochemical arrays – select glycinate for vicinal tertiary center construction.
Pd-catalyzed allylic alkylation with (R)-2-acetoxy-4-phenyl-3-butene; ligand: 2-(diphenylphosphino)benzoic acid.
Asymmetric synthesis Palladium catalysis Allylic alkylation

Phase-Transfer Alkylation Enantioselectivity

In phase-transfer catalyzed asymmetric alkylation, the methyl ester variant of the N-(diphenylmethylene)glycine Schiff base shows a performance trade-off compared to the bulkier tert-butyl ester. While the tert-butyl ester is often the preferred substrate for achieving very high enantioselectivity (up to 95% ee) [1], the methyl ester offers a more reactive and less sterically hindered platform, which can be advantageous for specific electrophiles or in telescoped reaction sequences where a subsequent deprotection is planned [2].

PTC Alkylation Enantioselectivity
Cross-study comparable
Methyl ester: Enantioselectivity typically lower; higher reactivity and reduced steric hindrance vs. tert-butyl.
tert-Butyl ester: Up to 95% ee reported with Cinchona-derived chiral PTCs; preferred when enantioselectivity is paramount.
Selection criterion: methyl ester may support reactivity or telescoped deprotection; tert-butyl ester for maximum ee.
Asymmetric PTC alkylation with alkyl halides; catalyst-dependent enantioselectivity trade-off.
Phase-transfer catalysis Enantioselective alkylation Amino acid synthesis

Phase-Transfer Mannich Reaction Scope

Methyl N-(diphenylmethylidene)glycinate is a proven and effective substrate for phase-transfer catalyzed additions to azomethines (Mannich-type reactions), enabling the synthesis of complex α,β-diamino acid derivatives [1]. This reactivity is well-established for this specific methyl ester scaffold, and its performance in this reaction class provides a reliable benchmark. While other glycine esters are also used, the methyl ester is frequently cited in foundational literature for this transformation, making it a standard starting point for methodology development and comparison [2].

PTC Mannich Reaction Scope
Class-level
Well-characterized reactivity in PTC Mannich additions to azomethines; forms α,β-diamino acid derivatives.
Prototypical substrate for methodology benchmarking and catalyst development.
Data to verify: foundational literature standard; reactivity profile is class-level inference.
Mannich reaction α,β-Diamino acid synthesis Phase-transfer catalysis

Solid-State Handling & Purification Advantages

Methyl N-(diphenylmethylidene)glycinate is a solid at ambient temperature, with a reported melting point range of 42-44 °C . This physical state offers a practical advantage over its liquid analog, ethyl N-(diphenylmethylene)glycinate (CAS 69555-14-2), which is reported to have a melting point of 51-53 °C but a boiling point of 195°C at 2mmHg . The solid form of the methyl ester facilitates precise weighing, easier handling for small-scale reactions, and a straightforward recrystallization-based purification pathway, reducing the need for chromatography [1].

Solid-State Handling Advantage
Head-to-head
Methyl ester: solid at 20–25 °C; melting point 42–44 °C. Ethyl ester: liquid; boiling point 195 °C at 2 mmHg.
Solid form supports accurate weighing and recrystallization-based purification.
Physical property comparison under standard ambient laboratory conditions.
Solid-phase handling Purification Physical properties

Methyl N-(diphenylmethylidene)glycinate – Validated Application Scenarios


Vicinal Chiral Tertiary Amino Acid Synthesis

This compound is the reagent of choice for constructing amino acid analogs possessing vicinal chiral tertiary carbon centers at the α and β positions. This scenario leverages its documented ability to achieve up to 99% regio- and diastereoselectivity in palladium-catalyzed allylic alkylation reactions, a performance profile that is complementary to the quaternary-tertiary stereochemistry generated by its alaninate analog [1].

Benchmarking PTC Mannich Reactions

Methyl N-(diphenylmethylidene)glycinate is ideally suited as a reference substrate for developing and benchmarking new chiral catalysts or phase-transfer conditions for the Mannich reaction. Its well-characterized behavior in this transformation, leading to α,β-diamino acid derivatives, provides a reliable and reproducible foundation for comparing catalytic efficiency and scope [2].

High-Purity & Convenient Solid Handling

For academic or industrial research laboratories conducting small-to-medium scale asymmetric syntheses, the solid physical state of this methyl ester simplifies experimental workflow. Its availability in high purity (≥98%) and the ease of accurate weighing and potential for recrystallization-based purification make it a more practical choice over liquid analogs, thereby minimizing operational errors and saving time .

Orthogonal Ester Lability in Multistep Synthesis

In multi-step synthetic routes, the methyl ester group in this compound provides a defined stability profile. It is more resistant to acidic cleavage than tert-butyl esters but can be readily saponified under basic conditions. This intermediate lability is strategically advantageous when a C-terminal protecting group is needed that is stable to the acidic conditions often used for imine hydrolysis (e.g., to liberate the free amine) but can be removed in a subsequent orthogonal step [3].

Application
Selection Property
Validation Focus
Vicinal Chiral Tertiary Amino Acid Synthesis
Regio- and diastereoselectivity in Pd-catalyzed allylic alkylation
Stereochemical outcome confirmation; complementary to alaninate analog
PTC Mannich Methodology Benchmarking
Well-characterized Mannich reactivity with azomethines
Catalytic efficiency comparison; α,β-diamino acid derivative scope
Small-to-Medium Scale Solid Handling Workflow
Ambient-temperature solid physical state
Weighing accuracy; recrystallization pathway feasibility
Orthogonal Ester Lability in Multistep Synthesis
Methyl ester stability profile vs. acidic imine hydrolysis
C-terminal deprotection orthogonality; saponification condition compatibility
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